Aranotin
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Overview
Description
Aranotin is a mycotoxin with a central epithiodiketopiperazin unit, isolated from the fungus Aspergillus terreus and Arachniotus aureus . It exhibits strong antiviral activity, particularly against RNA viruses such as polio, coxsackie, rhino, and parainfluenza viruses . This compound has also shown potential as a promising inhibitor of SARS-CoV-2 replication .
Preparation Methods
Aranotin is a naturally occurring compound and has not yet been synthesized through total synthesis . It is typically isolated from fungal sources such as Aspergillus terreus and Arachniotus aureus . The isolation process involves culturing the fungi and extracting the compound using various solvents and purification techniques .
Chemical Reactions Analysis
Aranotin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the epithiodiketopiperazin unit.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Aranotin has a wide range of scientific research applications, including:
Mechanism of Action
Aranotin exerts its effects by inhibiting viral RNA synthesis. It strongly binds to the Nsp15 viral protein, which is essential for the replication of RNA viruses . By inhibiting this protein, this compound effectively prevents the replication of the virus, thereby exhibiting its antiviral properties .
Comparison with Similar Compounds
Aranotin belongs to the class of thiodiketopiperazines, which are cyclic peptides with broad biological activity . Similar compounds include:
Acetylthis compound: Another mycotoxin isolated from Arachniotus aureus and Aspergillus terreus, with similar antiviral properties.
Gliotoxin: A thiodiketopiperazine with strong immunosuppressive and antimicrobial properties.
Verruculogen: Another thiodiketopiperazine with neurotoxic properties.
This compound is unique due to its strong binding affinity to the Nsp15 viral protein and its potential as a SARS-CoV-2 replication inhibitor .
Properties
Molecular Formula |
C20H18N2O7S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate |
InChI |
InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3 |
InChI Key |
HXWOWBFXYUFFKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |
Origin of Product |
United States |
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